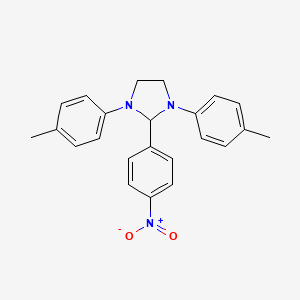![molecular formula C32H28N4O4S B15015951 ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)
ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and benzyloxy groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparación Con Compuestos Similares
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE can be compared with similar compounds, such as other pyran derivatives or compounds with similar functional groups. Its uniqueness lies in its specific combination of functional groups and the resulting chemical and biological properties.
List of Similar Compounds
- Pyran derivatives with different substituents.
- Compounds containing benzyloxy, cyano, and amino groups.
- Other sulfur-containing heterocycles.
Propiedades
Fórmula molecular |
C32H28N4O4S |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H28N4O4S/c1-2-38-32(37)29-27(19-41-31-23(16-33)14-21-10-7-13-26(21)36-31)40-30(35)25(17-34)28(29)22-11-6-12-24(15-22)39-18-20-8-4-3-5-9-20/h3-6,8-9,11-12,14-15,28H,2,7,10,13,18-19,35H2,1H3 |
Clave InChI |
XBBVNVISAZTBKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C#N)N)CSC4=C(C=C5CCCC5=N4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15015887.png)
![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine](/img/structure/B15015907.png)
![N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015926.png)
![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)

